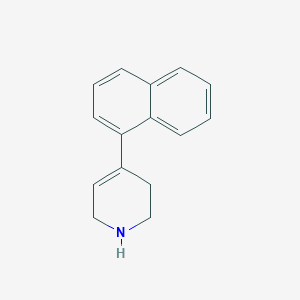![molecular formula C11H12ClIO2 B15273411 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane is an organic compound that features a unique combination of a chlorophenyl group, a methoxy group, and an iodo-substituted oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 4-iodooxolane.
Etherification: The 4-chlorophenol undergoes etherification with methanol to form 4-chlorophenyl methoxy.
Iodination: The 4-chlorophenyl methoxy is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling with a boronic acid can produce a biaryl compound.
科学的研究の応用
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of the chlorophenyl and iodo groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 4-Chlorophenyl methoxy derivatives
- Iodo-substituted oxolanes
Uniqueness
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chlorophenyl and an iodo group allows for versatile modifications and interactions in various chemical and biological contexts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H12ClIO2 |
|---|---|
分子量 |
338.57 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12ClIO2/c12-9-3-1-8(2-4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChIキー |
UKXVARVTSQZBRT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CO1)I)OCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


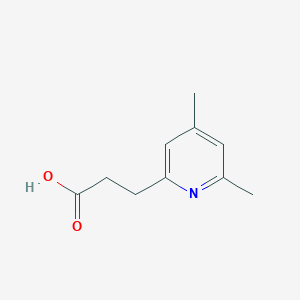
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)


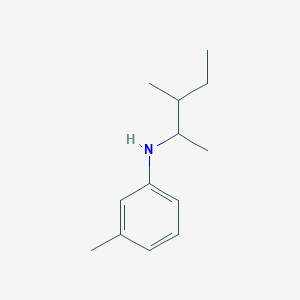
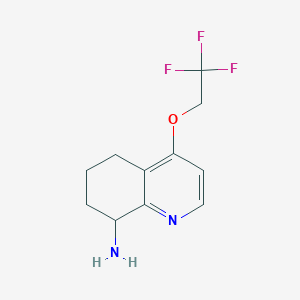
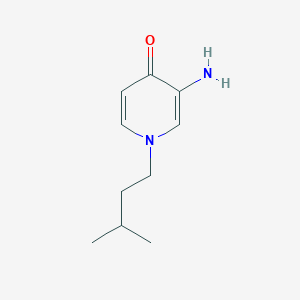
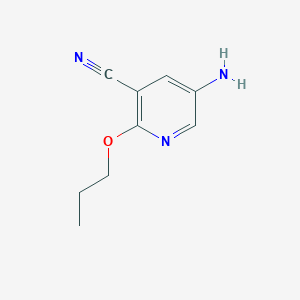
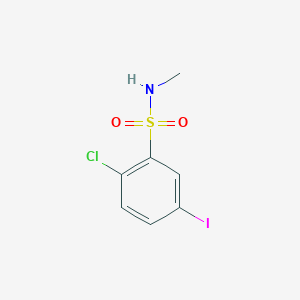

![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
